molecular formula C13H16N2O3 B7473304 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea

カタログ番号 B7473304
分子量: 248.28 g/mol
InChIキー: PEYBDRQHKUFRAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea, also known as CR845, is a novel kappa opioid receptor agonist that has shown promising results in preclinical studies. It is being developed as a potential treatment for various conditions, including chronic pain, pruritus, and depression.

作用機序

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea exerts its effects by selectively activating the kappa opioid receptor, which is primarily located in the central nervous system. Activation of this receptor has been shown to reduce pain and itch, as well as produce antidepressant-like effects. Unlike other opioid receptor agonists, 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea does not produce the unwanted side effects of respiratory depression, addiction, and abuse potential.
Biochemical and Physiological Effects
1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been shown to produce a dose-dependent reduction in pain and itch in preclinical models. It has also been shown to produce antidepressant-like effects by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. Additionally, 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been shown to have anti-inflammatory effects, which could be beneficial in conditions such as rheumatoid arthritis.

実験室実験の利点と制限

One of the major advantages of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea is its selectivity for the kappa opioid receptor, which reduces the risk of unwanted side effects. It also has a favorable safety profile in preclinical studies. However, one of the limitations of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea is its poor oral bioavailability, which requires administration through injection or infusion. This could limit its clinical utility in some conditions.

将来の方向性

There are several potential future directions for the development of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea. One area of focus is the development of new formulations that improve its oral bioavailability. Another area of focus is the evaluation of its efficacy and safety in clinical trials for various conditions, including chronic pain, pruritus, and depression. Additionally, the potential use of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea in combination with other therapies, such as nonsteroidal anti-inflammatory drugs and antidepressants, could be explored. Finally, the development of new kappa opioid receptor agonists with improved selectivity and efficacy could pave the way for new treatments for various conditions.

合成法

The synthesis of 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea involves several steps, including the reaction of 1-cyclopropyl-3-chloro-2-propanol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting intermediate with urea. The final product is obtained through crystallization and purification. The synthesis method has been optimized to ensure high yields and purity of the final product.

科学的研究の応用

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea has been extensively studied in preclinical models for its potential therapeutic effects. It has shown promising results in reducing pain and itch in animal models of chronic pain and pruritus. It has also shown antidepressant-like effects in animal models of depression. These findings suggest that 1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea could be a potential treatment option for these conditions in humans.

特性

IUPAC Name

1-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-10-2-3-10)14-8-9-1-4-11-12(7-9)18-6-5-17-11/h1,4,7,10H,2-3,5-6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBDRQHKUFRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。